

Application Notes and Protocols for Utilizing OP-145 in Murine Infection Models

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Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

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Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It has demonstrated potent antimicrobial activity against a range of pathogens, including multi-drug resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA), and has shown efficacy in preclinical and clinical studies for the treatment of chronic suppurative otitis media.^{[1][2][3][4]} Beyond its direct microbicidal effects, as a derivative of LL-37, **OP-145** is presumed to possess immunomodulatory properties, influencing the host's innate and adaptive immune responses to infection.^{[5][6][7][8]}

These application notes provide detailed protocols for the use of **OP-145** in various murine infection models, including skin and soft tissue infection, pneumonia, and otitis media. The information is intended to guide researchers in the preclinical evaluation of **OP-145**'s therapeutic potential.

Data Presentation: Efficacy of OP-145

The following tables summarize the available quantitative data on the efficacy of **OP-145** in different infection models.

Table 1: Efficacy of **OP-145** in a Murine Subcutaneous Implant-Associated Infection Model

Pathogen	Mouse Strain	OP-145 Dose (per implant)	Outcome Measure	Result	Reference
S. aureus	Not Specified	135 µg	Reduction in culture-positive implants	31% reduction	[7]
S. aureus	Not Specified	675 µg	Reduction in culture-positive implants	37% reduction	[7]
S. aureus	Not Specified	675 µg	Reduction in bacterial load (CFU/implant)	Significant reduction	[7]

Table 2: Efficacy of **OP-145** in a Phase IIa Clinical Trial for Chronic Suppurative Otitis Media (CSOM)

Pathogen (s)	Patient Population	OP-145 Formulation	Treatment Regimen	Outcome Measure	Result	Reference
Various CSOM pathogens	Adults with CSOM	0.5 mg/mL ototopical drops	Twice daily for 2 weeks	Treatment success rate	47% (vs. 6% in placebo)	[1][3]

Table 3: In Vitro Efficacy of **OP-145** against Multi-Resistant S. aureus

Bacterial Strain	Outcome Measure	Result	Reference
9 out of 10 clinical MRSA isolates	Inhibition of bacterial growth	Significant antibacterial activity	[2][4]
Clinical MRSA isolates	Reduction in biofilm formation	Significant decrease in MRSA counts in biofilms after 24h	[2][4]

Experimental Protocols

Formulation of OP-145 for In Vivo Administration

The solubility and stability of **OP-145** in a given formulation are critical for its in vivo efficacy. As a cationic peptide, its solubility is pH-dependent.

Materials:

- Lyophilized **OP-145** peptide
- Sterile, pyrogen-free water
- Sterile phosphate-buffered saline (PBS), pH 7.4
- Dilute, sterile acetic acid or ammonium hydroxide (for pH adjustment, if necessary)
- Sterile, low-protein-binding microcentrifuge tubes and pipette tips

Protocol:

- Initial Solubilization:
 - Allow the lyophilized **OP-145** vial to equilibrate to room temperature before opening to prevent condensation.
 - For initial solubilization, reconstitute the peptide in sterile, pyrogen-free water to create a concentrated stock solution (e.g., 1-10 mg/mL).
 - If the peptide does not readily dissolve, sonication for a few minutes can be applied.

- pH Adjustment (if necessary):
 - **OP-145** is a cationic peptide, so it should be soluble in aqueous solutions. If solubility issues arise, check the pH of the solution.
 - For basic peptides, adding a small amount of dilute acetic acid can aid in dissolution.
 - For acidic peptides, dilute ammonium hydroxide can be used.
- Final Dilution:
 - Once fully dissolved, dilute the stock solution to the desired final concentration for injection using sterile PBS (pH 7.4).
 - The final formulation should be clear and free of particulates.
- Storage:
 - It is recommended to prepare fresh solutions for each experiment.
 - If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Note: The optimal formulation for **OP-145** may vary depending on the route of administration and the specific experimental conditions. It is advisable to perform small-scale solubility and stability tests before preparing large batches for in vivo studies.

Murine Subcutaneous Skin Infection Model

This model is suitable for evaluating the efficacy of topically or systemically administered **OP-145** against localized skin infections, particularly those caused by *S. aureus*.

Materials:

- 8-10 week old BALB/c or C57BL/6 mice
- *Staphylococcus aureus* (e.g., USA300 MRSA strain)

- Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
- Sterile PBS
- Anesthetic (e.g., isoflurane)
- Electric shaver
- 1 mL syringes with 27-30 gauge needles
- **OP-145** formulation
- Calipers
- Surgical scissors and forceps
- Tissue homogenizer
- Sterile 1.5 mL microcentrifuge tubes

Protocol:

- Bacterial Preparation:
 - Inoculate *S. aureus* into TSB and grow overnight at 37°C with shaking.
 - The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
 - Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1-5 × 10⁷ CFU/mL). Verify the concentration by serial dilution and plating on TSA.
- Infection Procedure:
 - Anesthetize the mice.
 - Shave a small area on the dorsum of each mouse.

- Inject 50-100 µL of the bacterial suspension (e.g., 1-5 x 10⁶ CFU) subcutaneously into the shaved area.[9][10]
- **OP-145** Administration:
 - Systemic Administration: Administer **OP-145** via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection at a site distant from the infection. Dosing and frequency will need to be optimized, but a starting point could be based on the doses used in the implant model (e.g., 1-10 mg/kg).
 - Topical Administration: Apply a defined volume of a gel or cream formulation of **OP-145** directly to the infection site.
 - Treatment can be initiated at a specified time point post-infection (e.g., 2, 4, or 24 hours) and continued for a defined period (e.g., 3-7 days).
- Monitoring and Endpoint Analysis:
 - Monitor the mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy).
 - Measure the size of the skin lesion (length and width) daily using calipers.
 - At the end of the experiment (e.g., day 3, 5, or 7 post-infection), euthanize the mice.
 - Excise the skin lesion and a margin of surrounding tissue.
 - Weigh the tissue and homogenize it in a known volume of sterile PBS.
 - Perform serial dilutions of the tissue homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).[9][11]
 - For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin.

Murine Pneumonia Model

This model can be used to assess the efficacy of **OP-145** against respiratory infections caused by pathogens such as *S. aureus* or *Pseudomonas aeruginosa*.

Materials:

- 8-10 week old BALB/c mice
- *S. aureus* or *P. aeruginosa*
- Appropriate bacterial growth media (e.g., TSB for *S. aureus*, LB for *P. aeruginosa*)
- Sterile PBS
- Anesthetic (e.g., isoflurane)
- Micropipette with sterile tips
- **OP-145** formulation
- Surgical scissors and forceps
- Tissue homogenizer

Protocol:

- Bacterial Preparation:
 - Prepare the bacterial inoculum as described in the skin infection model, resuspending the final pellet in sterile PBS to a concentration of approximately $1-5 \times 10^9$ CFU/mL.[2][12]
- Infection Procedure (Intranasal Inoculation):
 - Lightly anesthetize the mice.
 - Hold the mouse in a supine position.
 - Carefully dispense 20-50 μ L of the bacterial suspension (e.g., $1-5 \times 10^8$ CFU) onto the nares, allowing the mouse to inhale the inoculum.[2][13]
- **OP-145** Administration:

- Administer **OP-145** systemically (IP or IV) at desired doses and time points post-infection. Intranasal or aerosolized administration could also be explored.
- Monitoring and Endpoint Analysis:
 - Monitor mice for signs of respiratory distress, weight loss, and other clinical signs of illness.
 - At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize the mice.
 - Aseptically harvest the lungs.
 - Homogenize the lungs in a known volume of sterile PBS.
 - Determine the bacterial load by serial dilution and plating on appropriate agar plates (CFU/lungs).[\[2\]](#)[\[12\]](#)
 - Bronchoalveolar lavage (BAL) can be performed to collect fluid for cell counts and cytokine analysis.
 - A portion of the lung tissue can be fixed for histopathological examination.

Murine Otitis Media Model

This model is particularly relevant given the clinical investigation of **OP-145** for chronic suppurative otitis media. It can be used to evaluate the efficacy of ototopically administered **OP-145**.

Materials:

- 8-10 week old BALB/c mice
- Otopathogenic bacteria (e.g., non-typeable *Haemophilus influenzae* or *S. pneumoniae*)
- Appropriate bacterial growth media
- Sterile PBS
- Anesthetic (e.g., ketamine/xylazine cocktail)

- Otoscope
- Microsurgical instruments
- 30-gauge needle
- **OP-145** formulation for ototopical administration

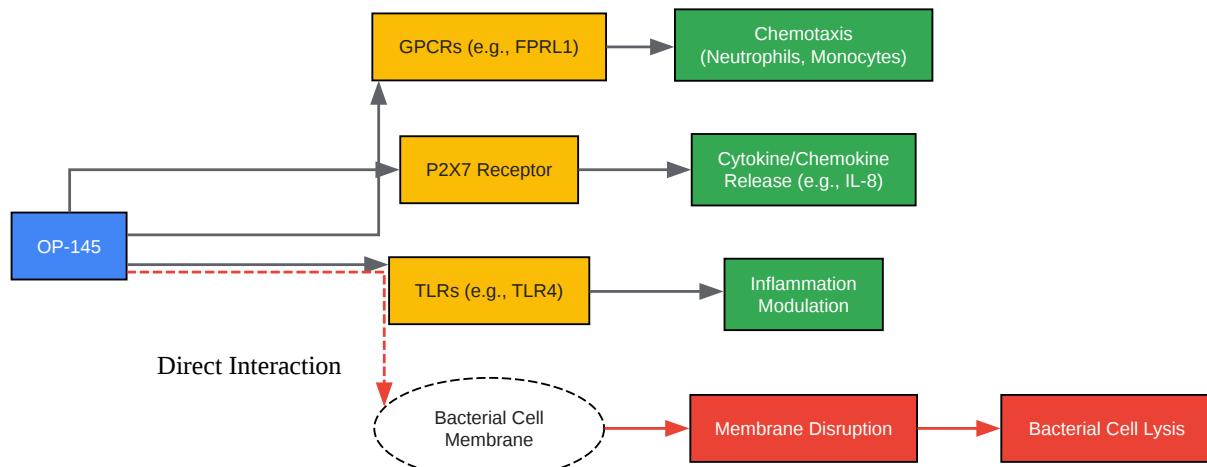
Protocol:

- Bacterial Preparation:
 - Prepare the bacterial inoculum as previously described, adjusting the final concentration to approximately 10^5 - 10^8 CFU/mL in sterile PBS.[1][14]
- Infection Procedure (Transtympanic Inoculation):
 - Anesthetize the mice.
 - Visualize the tympanic membrane using an otoscope.
 - Using a 30-gauge needle, carefully create a small perforation in the tympanic membrane.
 - Inject 5-10 μ L of the bacterial suspension directly into the middle ear cavity through the perforation.[1][15]
- **OP-145** Administration:
 - Instill a small volume (e.g., 5-10 μ L) of the **OP-145** ototopical formulation into the ear canal. The solution will enter the middle ear through the perforation.
 - Treatment can be administered once or twice daily for a specified duration.
- Monitoring and Endpoint Analysis:
 - Monitor the mice for clinical signs of ear infection (e.g., head tilting, scratching at the ear).
 - At selected time points, euthanize the mice.

- Perform a middle ear lavage with a small volume of sterile PBS to collect fluid for bacterial quantification (CFU/middle ear) and inflammatory cell analysis.[1][14]
- The middle ear bullae can be harvested, fixed, and processed for histological examination to assess inflammation and tissue damage.

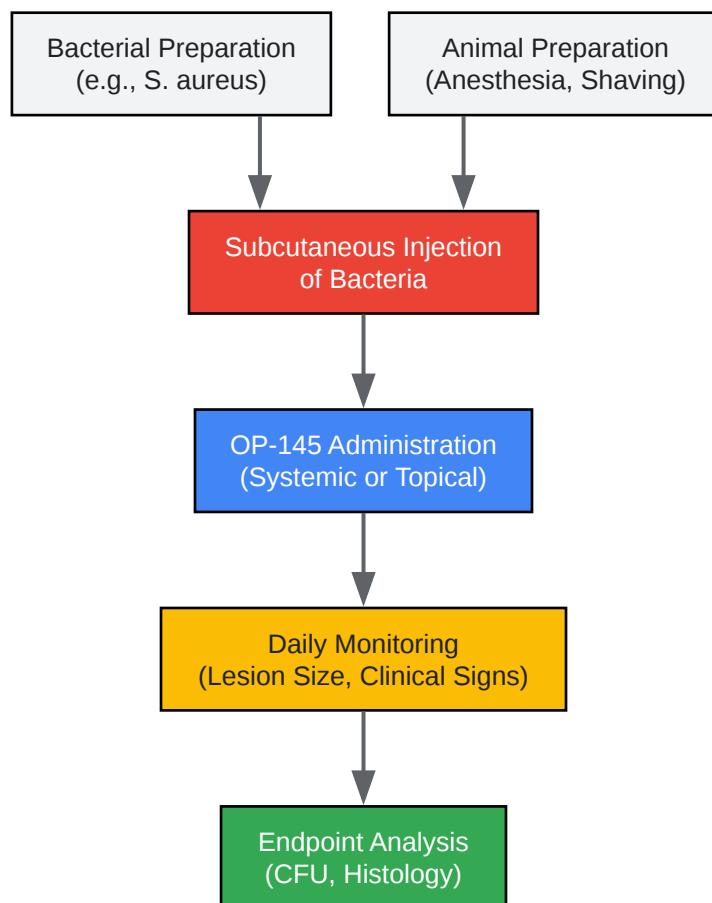
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



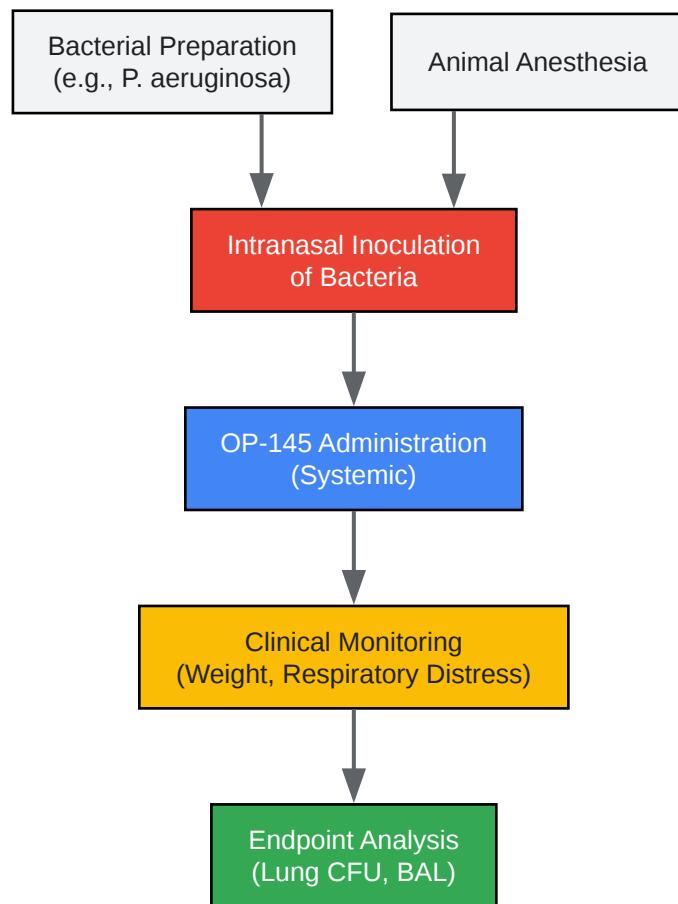
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Caption: Putative signaling pathways of **OP-145**.



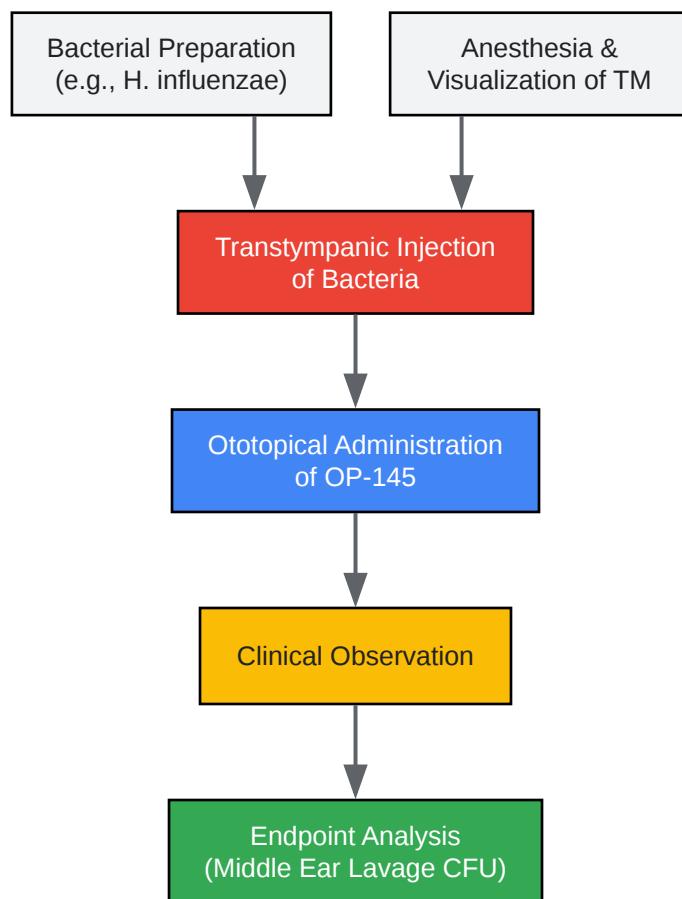
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Caption: Workflow for murine skin infection model.



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Caption: Workflow for murine pneumonia model.



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Caption: Workflow for murine otitis media model.

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